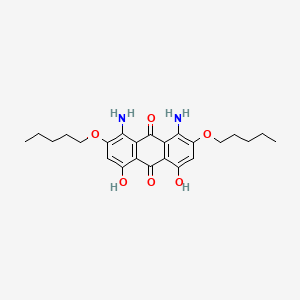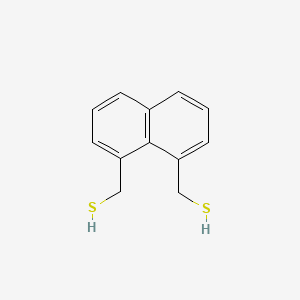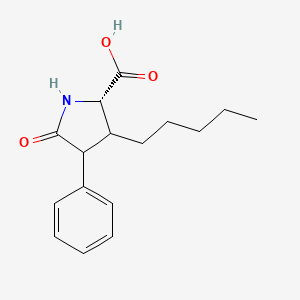
N-AC-L-Phg-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-L-phenylglycine is a derivative of phenylglycine, an amino acid. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. It is a white crystalline solid that is slightly soluble in water and more soluble in organic solvents. N-acetyl-L-phenylglycine is used in various fields, including pharmaceuticals, where it serves as an intermediate in the synthesis of more complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
N-acetyl-L-phenylglycine can be synthesized through several methods. One common approach involves the acetylation of L-phenylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-acetyl-L-phenylglycine as the primary product .
Industrial Production Methods
In industrial settings, the production of N-acetyl-L-phenylglycine often involves the use of large-scale reactors where L-phenylglycine is reacted with acetic anhydride under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired product .
化学反応の分析
Types of Reactions
N-acetyl-L-phenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Phenylglycine oxides.
Reduction: Phenylglycine amines.
Substitution: Various substituted phenylglycine derivatives.
科学的研究の応用
N-acetyl-L-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds
作用機序
The mechanism of action of N-acetyl-L-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, in the context of neurological disorders, it may act by modulating neurotransmitter levels and reducing oxidative stress .
類似化合物との比較
Similar Compounds
Phenylglycine: The parent compound of N-acetyl-L-phenylglycine.
4-Hydroxyphenylglycine: A hydroxylated derivative of phenylglycine.
3,5-Dihydroxyphenylglycine: Another hydroxylated derivative with two hydroxyl groups.
Uniqueness
N-acetyl-L-phenylglycine is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This modification enhances its solubility in organic solvents and its stability under various conditions, making it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C9H10N2O3 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
(2S)-2-(carbamoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C9H10N2O3/c10-9(14)11-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)(H3,10,11,14)/t7-/m0/s1 |
InChIキー |
GIOUOHDKHHZWIQ-ZETCQYMHSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)N |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




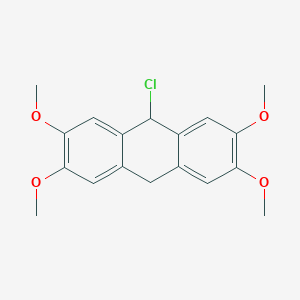
![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)
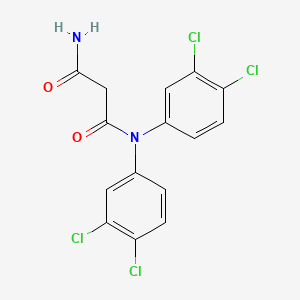

![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)


